molecular formula C9H10ClN3 B2677475 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 690642-33-2

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine

Cat. No. B2677475
CAS RN: 690642-33-2
M. Wt: 195.65
InChI Key: CMDAULOGOZCZQT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of aromatic heterocyclic compound .


Synthesis Analysis

A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described .


Chemical Reactions Analysis

The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice .

Scientific Research Applications

Chemical Detoxification of Mercury (HgCl2)

Antimicrobial Agents

Anti-Inflammatory Effects

Biological Activity Studies

Mechanism of Action

While specific information on the mechanism of action for 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine was not found, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Nitrogen-containing heterocyclic compounds, such as 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine, have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDAULOGOZCZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine

CAS RN

690642-33-2
Record name 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
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Synthesis routes and methods

Procedure details

A solution of 2-amino-4,6-dimethylpyrimidine (2.46 g, 20.0 mmol) and 1,3-dichloro-2-propanone (2.67 g, 21.0 mmol) in 1,2-dimethoxyethane (20 mL) was stirred at 45° C. overnight. A precipitate formed, and this was collected by filtration, and was then refluxed with ethanol (15 mL) for 2 hours. After cooling to room temperature, the product precipitated as white needles which were collected by filtration and vacuum dried to yield the title compound pure as its hydrochloride salt (883 mg, 19%). 1H NMR (500 MHz, DMSO-d6): δ 7.84 (s, 1H), 6.88 (s, 1H), 4.84 (s, 2H), 2.60 (s, 3H), 2.49 (s, 3H).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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